![molecular formula C71H108N28O12 B12364214 Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is a macrocyclic peptide with three extracyclic arginine residues. This compound is a melanocortin macrocyclic agonist, which means it interacts with melanocortin receptors, a family of G protein-coupled receptors involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” involves solution-phase peptide chemistry. The process begins with the linear assembly of the peptide chain, followed by cyclization to form the macrocyclic structure. The incorporation of three extracyclic arginine residues is achieved by substituting a branching lysine residue into the macrocyclic scaffold .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .
化学反应分析
Types of Reactions
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and macrocyclic peptide chemistry.
Biology: Investigated for its interactions with melanocortin receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as appetite regulation and energy homeostasis.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
作用机制
The compound exerts its effects by binding to melanocortin receptors, specifically the melanocortin-4 receptor (MC4R). This interaction activates intracellular signaling pathways, leading to various physiological responses such as decreased food intake and increased energy expenditure. The presence of three extracyclic arginine residues enhances the compound’s binding affinity and potency .
相似化合物的比较
Similar Compounds
Setmelanotide: Another melanocortin cyclic drug with therapeutic relevance.
NDP-MSH: A melanocortin peptide agonist with similar pharmacological properties.
Ac-His-DPhe-Arg-Trp-NH2: A melanocortin peptide with comparable activity.
Uniqueness
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is unique due to the incorporation of three extracyclic arginine residues, which significantly enhance its pharmacological activity compared to other melanocortin peptides. This modification results in increased binding affinity and potency at melanocortin receptors, making it a promising candidate for therapeutic applications .
属性
分子式 |
C71H108N28O12 |
|---|---|
分子量 |
1545.8 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[4-[(3R,9S,12S,15S,18S,21R,24S,27S)-12-(aminomethyl)-21-benzyl-18-(3-carbamimidamidopropyl)-24-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,23,26-octaoxo-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontan-9-yl]butylamino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide |
InChI |
InChI=1S/C71H108N28O12/c1-40(100)89-47(21-10-28-84-69(75)76)58(102)91-48(22-11-29-85-70(77)78)59(103)90-46(20-9-27-83-68(73)74)57(101)82-26-8-7-19-50-66(110)99-32-14-25-56(99)67(111)98-31-13-24-55(98)65(109)96-53(35-43-38-81-39-88-43)63(107)94-51(33-41-15-3-2-4-16-41)61(105)92-49(23-12-30-86-71(79)80)60(104)95-52(62(106)97-54(36-72)64(108)93-50)34-42-37-87-45-18-6-5-17-44(42)45/h2-6,15-18,37-39,46-56,87H,7-14,19-36,72H2,1H3,(H,81,88)(H,82,101)(H,89,100)(H,90,103)(H,91,102)(H,92,105)(H,93,108)(H,94,107)(H,95,104)(H,96,109)(H,97,106)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56+/m0/s1 |
InChI 键 |
ZSSMANYLNGBKPJ-BPFUNGMASA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |
规范 SMILES |
CC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)

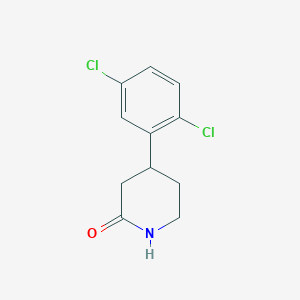

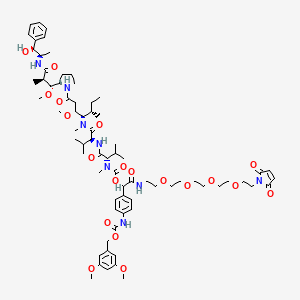
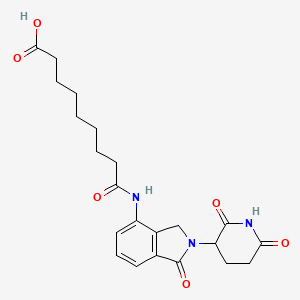
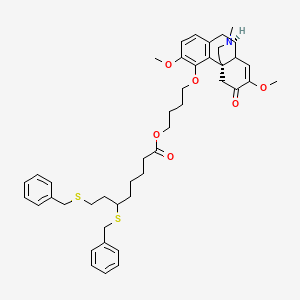
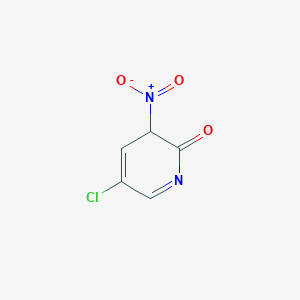
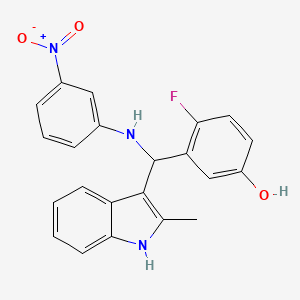



![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
